2,2'-Dipicolylamine

Fluorescent sensors Zinc detection Bioimaging

2,2′-Dipicolylamine (CAS 1539-42-0), also known as di(2-picolyl)amine or bis(2-pyridylmethyl)amine, is a C2-symmetric tridentate chelating ligand. The compound features two pyridyl nitrogen atoms and one central amine nitrogen capable of coordinating transition metal ions including Zn²⁺, Cu²⁺, Ni²⁺, and Ag⁺.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1539-42-0
Cat. No. B075229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dipicolylamine
CAS1539-42-0
Synonymsis(pyridin-2-ylmethyl)amine
bis-PMA cpd
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNCC2=CC=CC=N2
InChIInChI=1S/C12H13N3/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12/h1-8,13H,9-10H2
InChIKeyKXZQYLBVMZGIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Dipicolylamine (DPA) for Metal Chelation: CAS 1539-42-0 Procurement Baseline


2,2′-Dipicolylamine (CAS 1539-42-0), also known as di(2-picolyl)amine or bis(2-pyridylmethyl)amine, is a C2-symmetric tridentate chelating ligand . The compound features two pyridyl nitrogen atoms and one central amine nitrogen capable of coordinating transition metal ions including Zn²⁺, Cu²⁺, Ni²⁺, and Ag⁺ [1]. As a foundational metal-chelating building block in coordination chemistry and chemical biology, DPA serves as the core recognition motif in numerous fluorescent sensors, radiopharmaceutical precursors, and nucleic acid conjugates. Its molecular formula is C₁₂H₁₃N₃ with molecular weight 199.25 g/mol, available commercially at purities ≥97% .

Why 2,2′-Dipicolylamine Cannot Be Simply Substituted with Other Tridentate Amines


Although 2,2′-dipicolylamine shares the tridentate amine classification with ligands such as diethylenetriamine, 2-picolylamine, or alternative DPA regioisomers (e.g., 2,4-DPA), their metal-binding affinities, selectivity profiles, and synthetic compatibility diverge substantially in ways that critically affect downstream experimental outcomes [1]. The specific spatial arrangement of the two 2-pyridyl groups in 2,2-DPA establishes a distinct coordination geometry and protonation behavior that governs both thermodynamic stability and pH-dependent sensing performance [2]. Substitution with non-pyridyl amines or regioisomeric DPAs fundamentally alters binding constants, background fluorescence turn-on, and compatibility with established synthetic protocols—rendering inter-change without revalidation scientifically unsound.

Quantitative Differentiation: 2,2′-Dipicolylamine Versus Close Structural Analogs and In-Class Candidates


Zn(II) Affinity and Background Fluorescence: Direct Comparison of 2,2-DPA vs. 2,4-DPA in Zinpyr Sensors

In a head-to-head comparison within the Zinpyr family of fluorescent Zn²⁺ sensors, the substitution of 2,2-DPA with its regioisomer 2,4-DPA reduced the Zn(II) binding affinity and altered the protonation equilibrium at physiological pH [1]. The 2,2-DPA-containing parent sensors ZP1 and ZP3 exhibited higher Zn(II) affinity, whereas the 2,4-DPA-modified sensors ZP1B and ZP3B demonstrated significantly lowered affinity—enabling detection of only the most concentrated labile Zn²⁺ pools (high micromolar to millimolar) while reducing proton-induced background turn-on at pH 7 [1].

Fluorescent sensors Zinc detection Bioimaging

Oligonucleotide Conjugation Compatibility: 2,2-DPA vs. Other Chelating Ligands

2,2′-Dipicolylamine exhibits complete compatibility with standard DNA synthesis, cleavage, and purification protocols—a property not shared by many other chelating ligands [1]. Alternative chelators often require nonstandard conditions, additional protection/deprotection steps, or specialized handling during solid-phase oligonucleotide synthesis [1]. DPA-modified oligonucleotides can be prepared using conventional phosphoramidite chemistry without deviation from established automated synthesis workflows.

DNA synthesis Metallo-DNA Oligonucleotide modification

Radiolabeling Yield and Stability: 2,2-DPA Derivatives for ⁹⁹ᵐTc and ¹⁸⁸Re

2,2′-Dipicolylamine derivatives have been validated as efficient chelators for ⁹⁹ᵐTc and ¹⁸⁸Re radiolabeling via the [M(CO)₃]⁺ core (M = ⁹⁹ᵐTc, ¹⁸⁸Re) [1]. An azido-DPA derivative (Dpa-N₃) was radiolabeled with [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ in high radiochemical yield, and the resulting conjugates demonstrated stability toward ligand exchange in the presence of a large excess of cysteine or histidine over a 24-hour period [2]. This stability profile is essential for in vivo imaging applications where competing endogenous thiols could otherwise transchelate the radionuclide.

Radiopharmaceuticals SPECT imaging Theranostics

Zn(II) Selectivity Over Physiologically Abundant Cations: DPA vs. Non-Pyridyl Amine Chelators

The di(2-picolyl)amine (2,2-DPA) moiety confers specificity for Zn(II) over physiologically abundant alkali and alkaline earth cations (Na⁺, K⁺, Mg²⁺, Ca²⁺)—a selectivity profile not achievable with simpler aliphatic polyamine chelators [1]. Thermodynamic stability constants for Zn²⁺-DPA complexes fall in the range of log K ≈ 10–12, with negligible binding to Na⁺, K⁺, Mg²⁺, and Ca²⁺ [2]. In contrast, ligands such as ethylenediamine or diethylenetriamine exhibit lower Zn(II) affinity and less discrimination against competing physiological cations.

Selective chelation Bioinorganic chemistry Zinc sensing

Procurement-Driven Application Scenarios for 2,2′-Dipicolylamine (CAS 1539-42-0)


Development of Zn²⁺-Selective Fluorescent Sensors for High-Affinity Detection

Based on direct comparative evidence from the Zinpyr sensor platform, 2,2-DPA is the ligand of choice when the research objective demands high-affinity Zn(II) binding with a broad dynamic range [1]. The 2,2-DPA moiety in ZP1 and ZP3 provides tighter Zn²⁺ coordination than the 2,4-DPA analog, making it suitable for detecting both labile and tightly bound zinc pools in biological specimens [1]. Procurement of 2,2-DPA rather than regioisomeric DPAs is mandatory when replicating or extending studies based on the original ZP1/ZP3 sensor architecture.

Solid-Phase Synthesis of Metal-Coordinating Oligonucleotides and Metallo-DNA Constructs

2,2′-Dipicolylamine phosphoramidite enables the straightforward incorporation of metal-chelating functionality into synthetic oligonucleotides using unmodified automated DNA synthesis protocols [2]. Unlike alternative chelating ligands that require customized protection strategies or nonstandard cleavage conditions, DPA-modified oligonucleotides are fully compatible with conventional deprotection and purification workflows [2]. This scenario applies to laboratories fabricating metallo-DNA supramolecular assemblies, sequence-specific DNA cleavage agents, or metal-responsive nucleic acid probes.

Synthesis of ⁹⁹ᵐTc-Labeled Peptide Nucleic Acid (PNA) Conjugates for SPECT Imaging

2,2′-Dipicolylamine derivatives functionalized with azide handles (e.g., Dpa-N₃) have been validated for high-yield ⁹⁹ᵐTc(CO)₃ radiolabeling and subsequent PNA oligomer conjugation via click chemistry [3]. The resulting radiolabeled conjugates exhibit 24-hour stability against cysteine and histidine challenge, supporting their utility in biodistribution studies and SPECT imaging applications [3]. Procurement of 2,2-DPA as the starting material enables access to this established radiolabeling route without requiring de novo chelator development.

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